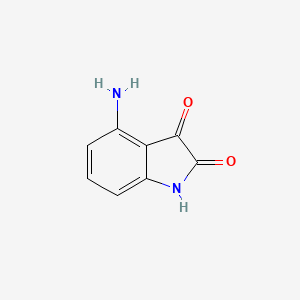![molecular formula C9H18ClNO B8054256 (5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride](/img/structure/B8054256.png)
(5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO and a molecular weight of 191.11 g/mol . This compound is characterized by its bicyclic structure, which includes an amino group and a methanol group, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of (5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride typically involves the reaction of bicyclic precursors with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the Bicyclic Structure: This step involves the construction of the bicyclo[3.2.1]octane core through cyclization reactions.
Introduction of Functional Groups: Amino and methanol groups are introduced through substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, using scalable and cost-effective processes.
化学反応の分析
(5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: Both the amino and methanol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methanol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
(5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride can be compared with other bicyclic compounds, such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities.
Bicyclo[2.2.1]heptane Derivatives: These compounds have a different ring size but similar chemical properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
(5-amino-1-bicyclo[3.2.1]octanyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-9-3-1-2-8(6-9,7-11)4-5-9;/h11H,1-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZXETSHAAHLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B8054228.png)
![2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid](/img/structure/B8054231.png)

![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B8054244.png)
![Methyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8054247.png)

![Tert-butyl (5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B8054263.png)
![Tert-butyl ((5-(hydroxymethyl)bicyclo[3.1.1]heptan-1-yl)methyl)carbamate](/img/structure/B8054264.png)
